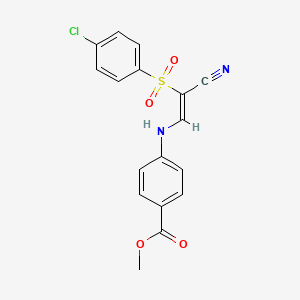

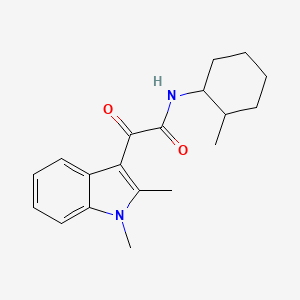

![molecular formula C20H19NO5 B2604681 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one CAS No. 1272756-30-5](/img/structure/B2604681.png)

6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly depending on the specific compound. For example, the 13 C-NMR spectrum of a certain quinoline derivative showed the presence of 19 carbons, which was in agreement with the molecular formula .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be complex and varied. For instance, the reaction of aromatic aldehydes with cyanothioacetamide, 1- (cyclohex-1-en-1-yl)azepane, and alkylating reagents proceeds at 20°C in ethanol and yields partially hydrogenated quinoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly. For example, quinoline itself is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .科学的研究の応用

Synthesis and Structural Analysis

- The synthesis and structural characterization of related compounds have been a significant area of focus. For example, studies have demonstrated the efficient synthesis of related metabolites and derivatives through various synthetic routes, highlighting the versatility and reactivity of such furoquinoline compounds (Mizuno et al., 2006). These studies often involve detailed structural analysis using techniques such as X-ray diffraction and NMR assignments to confirm the compounds' structures (Sobarzo-Sánchez et al., 2006).

Photochemical Properties and Reactions

- Furoquinoline compounds have been investigated for their photochemical properties. Research has explored one-step formation processes involving photoaddition reactions to create furoquinoline derivatives, showcasing the potential for developing novel compounds through photochemical synthesis (Suginome et al., 1991).

Biological Activities and Applications

- Some studies have focused on the biological properties of furoquinoline derivatives, including their potential as photochemotherapeutic agents. For instance, derivatives have been evaluated for their antiproliferative activity in mammalian cells, demonstrating promising results for further investigation into their therapeutic applications (Chilin et al., 2003).

- Additionally, the antileishmanial activity of related 8-aminoquinolines has been assessed, identifying compounds with significant activity against Leishmania tropica, providing insights into new potential treatments for leishmaniasis (Berman & Lee, 1983).

Chemical Modification and Drug Development

- Research has also involved the chemical modification of quinoline derivatives to explore their pharmacological properties. For example, metabolites of certain quinoline carboxylates have been synthesized to study their anti-inflammatory effects, contributing to the development of new disease-modifying antirheumatic drugs (Baba et al., 1998).

Safety And Hazards

The safety and hazards associated with quinoline derivatives can depend on the specific compound. Some quinoline derivatives have been used extensively in treatment of various conditions, but there remains a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

将来の方向性

There is a need for the development of new molecules containing the quinoline nucleus, as many research reports have been generated in a brief span of time . The focus is particularly on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

特性

IUPAC Name |

6,8-dimethoxy-9-(4-methoxyphenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-23-12-6-4-11(5-7-12)17-18-14(8-13(24-2)9-16(18)25-3)21-15-10-26-20(22)19(15)17/h4-9,17,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLXLUSHEYDDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2604600.png)

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide](/img/structure/B2604608.png)

![(4-Methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2604612.png)

![2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2604613.png)